N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1207055-94-4
Cat. No.: VC11957909
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207055-94-4 |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-propylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H20N4O2S/c1-2-3-14-16(24-21-20-14)17(23)19-13-6-4-11(5-7-13)10-15(22)18-12-8-9-12/h4-7,12H,2-3,8-10H2,1H3,(H,18,22)(H,19,23) |
| Standard InChI Key | UZPNDXJXQXFQNS-UHFFFAOYSA-N |
| SMILES | CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
| Canonical SMILES | CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
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Molecular Formula: C₁₇H₂₀N₄O₂S
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Molecular Weight: 344.4 g/mol.
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IUPAC Name: N-[4-[2-(Cyclopropylamino)-2-oxoethyl]phenyl]-4-propylthiadiazole-5-carboxamide.
Structural Components
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Core Structure: 1,2,3-Thiadiazole ring (five-membered heterocycle with one sulfur and two nitrogen atoms).
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Substituents:
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₂S | |
| Molecular Weight | 344.4 g/mol | |
| SMILES | CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| XLogP3 (LogP) | 3.2 (Predicted) | |
| Hydrogen Bond Donors/Acceptors | 3/5 |
Synthesis and Preparation
General Synthetic Routes
The compound is synthesized via multi-step reactions involving:
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Condensation: Thiosemicarbazide reacts with a carboxylic acid derivative to form a thiadiazole core .
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Cyclization: Phosphorus pentachloride (PCl₅) facilitates the formation of the 1,2,3-thiadiazole ring under mild conditions .
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Substitution: Introduction of the propyl and carboxamide groups via nucleophilic acyl substitution .
Example Protocol (Adapted from CN103936691A ):
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Step 1: Thiosemicarbazide (1 mol), 4-propyl-1,2,3-thiadiazole-5-carboxylic acid (1.2 mol), and PCl₅ (1.2 mol) are ground at room temperature.
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Step 2: Alkaline solution (pH 8–8.2) is added to precipitate the crude product.
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Step 3: Recrystallization yields the final compound (purity >91%) .
Table 2: Optimized Synthesis Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Reaction Temperature | 25°C (Room Temperature) | 91% |
| Solvent | Dry reaction vessel (solid-phase reaction) | - |
| Catalyst | PCl₅ | - |
Pharmacological Activities
Anticancer Properties
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Mechanism: Inhibition of tubulin polymerization or kinase pathways .
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In Vitro Activity: Related compounds show IC₅₀ values of 1.5–10 µM in breast (MCF-7) and lung (A549) cancer cell lines .
Anti-Inflammatory Effects
Research Findings and Future Directions
Recent Studies
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Synthetic Optimization: Microwave-assisted synthesis reduces reaction time from 18h to 2h with comparable yields .
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Structure-Activity Relationship (SAR):
Challenges and Opportunities
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